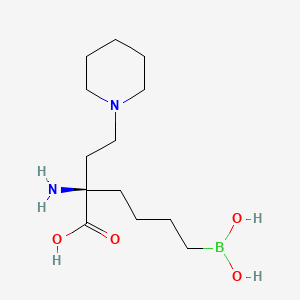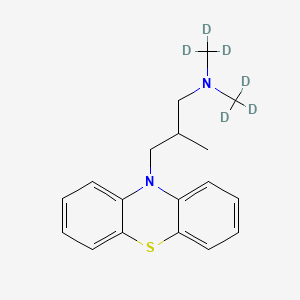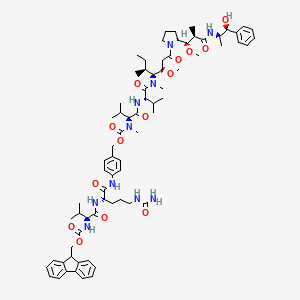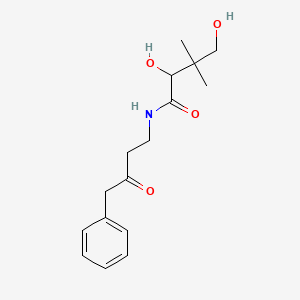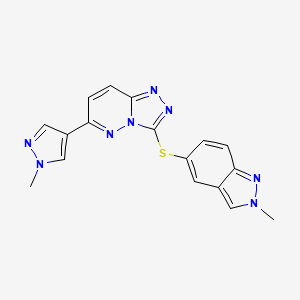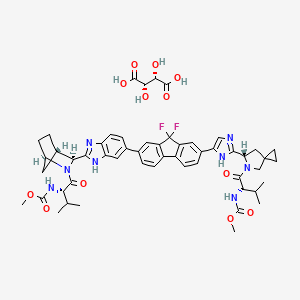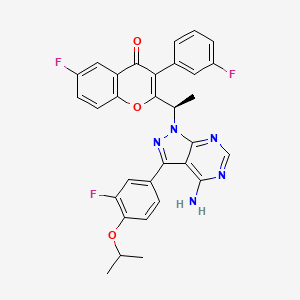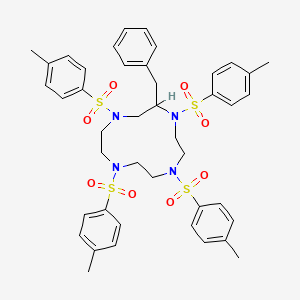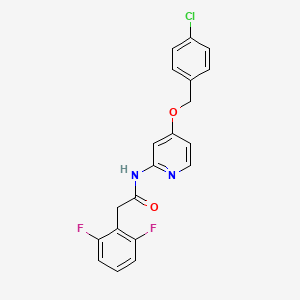
3,6-Dicarboxy-9H-Carbazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-((4-Acetoxyphenyl)-2-chlor-N-methyl)ethylammoniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkungsmechanismus von 2-((4-Acetoxyphenyl)-2-chlor-N-methyl)ethylammoniumchlorid beinhaltet seine Bindung an den Glucocorticoid-Rezeptor. Diese Bindung führt zur Aktivierung des Rezeptors, der dann die Expression verschiedener Gene moduliert, die an Entzündungs- und Immunreaktionen beteiligt sind . Die Verbindung übt ihre Wirkung aus, indem sie proinflammatorische Zytokine herunterreguliert und antiinflammatorische Zytokine aufreguliert . Darüber hinaus hemmt sie die Aktivierung des Nuclear Factor-κB, eines wichtigen Transkriptionsfaktors, der an Entzündungen beteiligt ist .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
CPDA plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The citrate component of CPDA acts as a calcium chelator, preventing blood coagulation. The dextrose and adenine provide nutrients to the red blood cells, maintaining their functionality during storage .
Cellular Effects
CPDA has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the viability of red blood cells during storage. It prevents the transformation of red blood cells from discocytes to spherocytes, which is a common occurrence in stored blood without CPDA .
Molecular Mechanism
At the molecular level, CPDA exerts its effects through binding interactions with biomolecules. The citrate component binds to calcium ions, inhibiting the coagulation cascade. The dextrose and adenine provide necessary nutrients for ATP production, ensuring the survival of red blood cells .
Temporal Effects in Laboratory Settings
Over time, CPDA maintains the morphology and deformability of stored red blood cells for up to 6 weeks . Without CPDA, red blood cells undergo a dramatic morphological transformation from discocytes to spherocytes within two weeks .
Metabolic Pathways
CPDA is involved in several metabolic pathways. The dextrose and adenine in CPDA contribute to the glycolytic pathway, providing the necessary substrates for ATP production .
Transport and Distribution
CPDA is distributed within cells and tissues through the circulatory system. It interacts with red blood cells, ensuring their survival during storage .
Subcellular Localization
The subcellular localization of CPDA is primarily within the red blood cells. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Die Synthese von 2-((4-Acetoxyphenyl)-2-chlor-N-methyl)ethylammoniumchlorid umfasst mehrere Schritte. Eine gängige Methode umfasst die Reaktion von 4-Acetoxyphenylchlorid mit N-Methylethylamin in Gegenwart einer Base, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen typischerweise moderate Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol . Industrielle Produktionsverfahren verwenden oft ähnliche Synthesewege, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
2-((4-Acetoxyphenyl)-2-chlor-N-methyl)ethylammoniumchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu entsprechenden Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .
Eigenschaften
IUPAC Name |
N-[4-[(4-chlorophenyl)methoxy]pyridin-2-yl]-2-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O2/c21-14-6-4-13(5-7-14)12-27-15-8-9-24-19(10-15)25-20(26)11-16-17(22)2-1-3-18(16)23/h1-10H,11-12H2,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJHCLTIVIGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NC2=NC=CC(=C2)OCC3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


